molecular formula C13H18N2O3 B5197644 N'-[(2-METHOXYPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE

N'-[(2-METHOXYPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE

Cat. No.: B5197644
M. Wt: 250.29 g/mol
InChI Key: HOMQEYAENDMCTG-UHFFFAOYSA-N
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Description

N’-[(2-METHOXYPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group and an ethanediamide backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-METHOXYPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency in product quality, and advanced purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-METHOXYPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-METHOXYPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and its potential in diverse scientific fields highlight its significance .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)15-13(17)12(16)14-8-10-6-4-5-7-11(10)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQEYAENDMCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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